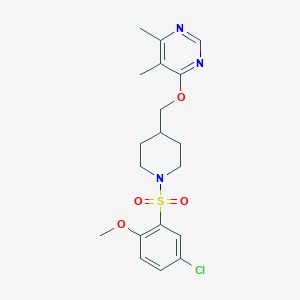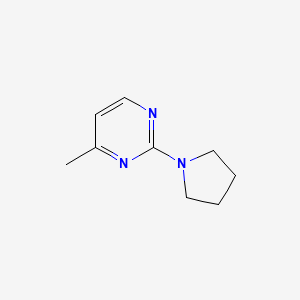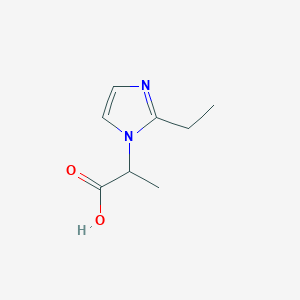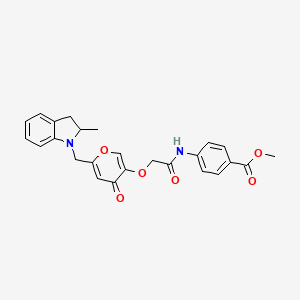![molecular formula C16H21N3O7S B2692291 1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 866050-20-6](/img/structure/B2692291.png)
1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid” is a complex organic compound . It is related to sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, which are intermediates of the antibiotic drug linezolid .
Synthesis Analysis
The synthesis of related compounds involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction . A series of new sulfonamides and carbamates have been synthesized in good yields by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Molecular Structure Analysis
The molecular structure of related compounds has been elucidated by spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses . For example, 4-Morpholino-3-nitrophenyl sulfone contains total 58 bond(s); 36 non-H bond(s), 18 multiple bond(s), 6 rotatable bond(s), 6 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 2 tertiary amine(s) (aromatic), 2 nitro group(s) (aromatic), 2 ether(s) (aliphatic) and 1 sulfone(s) .Chemical Reactions Analysis
The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .科学的研究の応用
Pharmacological Research
Compounds with morpholino, nitrophenyl sulfonyl, and piperidine groups often undergo pharmacological research to explore their potential as therapeutic agents. For instance, studies on similar compounds have investigated their effects as anticoagulants, highlighting their utility in improving clinical outcomes for patients undergoing treatments like hemodialysis. Anticoagulants, such as MD 805, have been shown to produce stable antithrombin effects without marked interindividual differences in coagulation time, showcasing the compound's potential in maintenance anticoagulation therapy for patients on hemodialysis (Matsuo et al., 1986).
Metabolic and Disposition Studies
Investigations into the metabolism and disposition of compounds with structural similarities offer critical insights into their pharmacokinetics and safety profiles. For example, studies on SB-649868, an orexin receptor antagonist, detail its extensive metabolism and elimination pathways in humans, providing a foundation for understanding the metabolic fate of similar compounds. Such research underscores the importance of identifying major metabolites and understanding their pharmacological activities to assess the safety and efficacy of new therapeutic agents (Renzulli et al., 2011).
作用機序
While the specific mechanism of action for “1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid” is not available, related compounds have shown promising antimicrobial activity . Molecular docking studies of the crystal structure of topoisomerase II gyrase A complexed with natural inhibitor, clorobiocin, were performed to predict the affinity and orientation of the synthesized compounds at the active enzyme site .
将来の方向性
The future directions for “1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid” and related compounds could involve further exploration of their antimicrobial activity and potential applications in medicine . Additionally, the development of more efficient and stereoselective synthesis methods could be a focus of future research .
特性
IUPAC Name |
1-(4-morpholin-4-yl-3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O7S/c20-16(21)12-3-5-18(6-4-12)27(24,25)13-1-2-14(15(11-13)19(22)23)17-7-9-26-10-8-17/h1-2,11-12H,3-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBGYLLHOHSCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2692209.png)



![(Z)-2-cyano-3-(furan-2-yl)-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2692214.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2692216.png)
![3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2692217.png)

![(1-Methylpyrazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692222.png)

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2692227.png)
![N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692228.png)
![3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692231.png)